molecular formula C7H11NS B2537702 1-(Thiophen-3-yl)propan-2-amine CAS No. 149977-81-1

1-(Thiophen-3-yl)propan-2-amine

Cat. No.: B2537702
CAS No.: 149977-81-1
M. Wt: 141.23
InChI Key: RTEQDZAVAQTCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-3-yl)propan-2-amine is a secondary amine featuring a thiophene ring substituted at the 3-position and a propan-2-amine backbone. This compound has garnered attention in pharmaceutical research due to its role as a precursor in synthesizing μ-opioid receptor agonists, such as PZM21, which exhibits biased signaling properties . The synthesis typically involves enantiopure starting materials and lithium aluminium hydride reduction, ensuring high stereochemical purity . Its structural motif—a heteroaromatic thiophene coupled with an amine side chain—confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, making it suitable for central nervous system (CNS)-targeted drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-yl)propan-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The amine and thiophene moieties participate in oxidation processes under controlled conditions:

Reaction Conditions Reagents Product Source
Oxidation of amine groupAqueous acidic conditionsKMnO₄1-(Thiophen-3-yl)propan-2-one

For example, treatment with potassium permanganate (KMnO₄) oxidizes the amine to a ketone, yielding 1-(thiophen-3-yl)propan-2-one. Thiophene rings are generally resistant to oxidation under mild conditions but can form sulfoxides or sulfones with stronger oxidizers like hydrogen peroxide or m-chloroperbenzoic acid (not explicitly documented for this compound but inferred from structural analogs).

Salt Formation

The primary amine readily forms salts with acids, enhancing stability and solubility:

Reaction Conditions Reagents Product Source
Hydrochloride salt formationRoom temperature, polar solventHCl1-(Thiophen-3-yl)propan-2-amine HCl

This reaction is critical for pharmaceutical formulations, as the hydrochloride salt (CAS 86188-25-2) is a common derivative .

Functional Group Transformations

The amine group undergoes typical reactions for primary amines:

Acylation

Reaction with acyl chlorides or anhydrides forms amides. For example:
This compound+Acetyl chlorideN-Acetyl derivative\text{this compound} + \text{Acetyl chloride} \rightarrow \text{N-Acetyl derivative}

Alkylation

Alkyl halides react with the amine to produce secondary or tertiary amines.

Thiophene Ring Reactivity

The thiophene ring undergoes electrophilic substitution at the 2- and 5-positions due to sulfur’s electron-donating effects:

Reaction Conditions Reagents Product Source
BrominationLewis acid catalyst (e.g., FeBr₃)Br₂5-Bromo-1-(thiophen-3-yl)propan-2-amineInferred

While specific examples are not documented for this compound, analogous thiophene derivatives undergo halogenation, nitration, and sulfonation.

Reductive Reactions

The amine group can be reduced to a secondary alcohol under hydrogenation conditions, though this is less common due to its primary amine structure.

Key Mechanistic Insights

  • Amine Reactivity : The primary amine’s nucleophilicity drives salt formation and acylation/alkylation reactions.

  • Thiophene Stability : The sulfur atom stabilizes the aromatic ring, limiting ring-opening reactions under standard conditions.

Scientific Research Applications

Chemical Properties and Structure

1-(Thiophen-3-yl)propan-2-amine has the molecular formula C7H11NSC_7H_{11}NS and a molecular weight of 143.24 g/mol. It features a thiophene ring, which contributes to its unique chemical properties and potential biological activities.

Synthesis of Pharmaceutical Intermediates

One of the notable applications of this compound is its role as an intermediate in the synthesis of pharmaceuticals. Specifically, it is used in the preparation of Duloxetine, a medication used to treat major depressive disorder and generalized anxiety disorder. The compound serves as a precursor for synthesizing 3-methylamino-1-(2-thienyl)-1-propanone, which is then converted into Duloxetine through various chemical reactions .

Antimycobacterial Activity

Recent studies have explored the potential of thiophene derivatives, including this compound, as antimycobacterial agents. A series of novel thiophene-arylamide compounds derived from this structure have shown significant activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. These compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.02 to 0.24 μg/mL, highlighting their potential as effective treatments for tuberculosis .

Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. It has been classified as harmful if swallowed and can cause severe skin burns and eye damage . Understanding these toxicological aspects is crucial for its development in pharmaceutical applications.

Case Study 1: Synthesis and Yield Optimization

A study focused on optimizing the synthesis of 3-methylamino-1-(2-thienyl)-1-propanone highlighted the challenges faced in achieving high yields and enantiomeric purity. The reported yield was approximately 74% with an enantiomeric purity of 72% ee, indicating room for improvement in synthetic methodologies .

Case Study 2: Antimycobacterial Efficacy

In a recent investigation into thiophene derivatives, compounds bearing the thiophene core were systematically optimized for their antimycobacterial activity. The lead compound demonstrated significant bactericidal activity in an acute mouse model of tuberculosis, providing a promising avenue for further research into thiophene-based antimycobacterial agents .

Table 1: Comparison of Antimycobacterial Activity of Thiophene Derivatives

Compound IDMinimum Inhibitory Concentration (MIC)Half Maximal Inhibitory Concentration (IC50)
Compound 23j0.02 μg/mL0.2 μg/mL
Compound 24f0.12 μg/mL0.5 μg/mL
Compound 25a0.031 μg/mL0.9 μg/mL

Mechanism of Action

1-(Thiophen-3-yl)propan-2-amine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to other thiophene derivatives .

Comparison with Similar Compounds

Structural Analogues with Varying Aryl/Substituent Groups

Table 1: Structural and Functional Comparison of 1-(Thiophen-3-yl)propan-2-amine and Analogues

Compound Name Molecular Formula Key Substituents Pharmacological Role Toxicity/Regulatory Notes References
This compound C₇H₁₁NS Thiophen-3-yl, propan-2-amine μ-opioid agonist precursor (e.g., PZM21) Not explicitly reported; research use
6-APB (1-(Benzofuran-6-yl)propan-2-amine) C₁₁H₁₃NO Benzofuran-6-yl Psychoactive (serotonergic effects) Regulated under drug laws (e.g., UK MDA)
AMT (α-Methyltryptamine) C₁₁H₁₄N₂ Indol-3-yl Psychedelic, monoamine oxidase inhibitor Controlled substance in multiple jurisdictions
3-Methoxyamphetamine C₁₀H₁₅NO 3-Methoxyphenyl Stimulant, entactogen Detected in forensic analyses; regulated

Key Observations :

  • Thiophene vs. Benzofuran/Indole : Replacing the thiophene with benzofuran (6-APB) or indole (AMT) shifts pharmacological activity toward serotonergic or psychedelic effects, respectively .
  • Substituent Position : 3-Methoxyamphetamine’s methoxy group at the phenyl meta-position enhances stimulant properties compared to the thiophene-based analogue .

Selenium-Containing Analogues

Table 2: Comparison with β-Selenoamines and Diselenides

Compound Name Molecular Formula Key Features Bioactivity (C. elegans Model) Toxicity (LC₅₀, µM) References
This compound C₇H₁₁NS Thiophene, amine Not tested in C. elegans N/A
C1 (1-Phenyl-3-(p-tolylselanyl)propan-2-amine) C₁₆H₁₉NSe Selenium, p-tolyl group Antioxidant (↑ survival under oxidative stress) 250 µM (low toxicity)
C2 (1-(2-Methoxyphenylselanyl)-3-phenylpropan-2-amine) C₁₆H₁₉NOSe Selenium, 2-methoxyphenyl Moderate antioxidant activity 150 µM (higher toxicity than C1)
DPDS (Diphenyldiselenide) C₁₂H₁₀Se₂ Diselenide, phenyl groups Reference antioxidant 50 µM (high toxicity)

Key Observations :

  • Selenium vs. Sulfur: Selenium analogues (C1, C2) exhibit enhanced antioxidant activity compared to sulfur-containing compounds but with variable toxicity. DPDS, a classical diselenide, shows higher toxicity than β-selenoamines .
  • Substituent Effects : Methoxy groups in C2 improve radical scavenging but increase toxicity compared to C1 .

Thiophene-Based Derivatives with Modified Backbones

Table 3: Comparison with Thiophene-Containing Amines/Ketones

Compound Name Molecular Formula Structural Variation Applications Notes References
This compound C₇H₁₁NS Propan-2-amine backbone Opioid agonist synthesis Liquid at room temperature
1-(Thiophen-3-yl)ethanamine C₆H₉NS Ethylamine backbone Intermediate in organic synthesis Shorter chain reduces lipophilicity
1-(Methylamino)-3-(thiophen-3-yl)propan-2-one C₈H₁₁NOS Ketone group, methylamino substituent Research chemical (supplier availability) Potential CNS activity (unconfirmed)
(propan-2-yl)[1-(thiophen-3-yl)ethyl]amine C₉H₁₅NS Branched isopropyl group Experimental compound Higher molecular weight (169.29 g/mol)

Key Observations :

  • Ketone Introduction : The propan-2-one derivative () may alter receptor binding due to the ketone’s electron-withdrawing effects.

Research and Regulatory Considerations

  • Pharmacological Potential: this compound’s utility in biased opioid agonists highlights its importance in pain management research, whereas structural analogues like 6-APB and AMT are primarily associated with recreational use .
  • Toxicity Profiles : Selenium derivatives (C1, C2) demonstrate lower toxicity than DPDS but require further study for therapeutic applicability .

Biological Activity

1-(Thiophen-3-yl)propan-2-amine, often referred to in the context of its analogs such as methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine), has garnered attention due to its psychoactive properties and potential implications for public health. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and case studies reflecting its impact on human health.

This compound is structurally related to amphetamines, characterized by a thiophene ring. The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving monoamines.

Pharmacological Activity

The biological activity of this compound can be examined through its influence on various receptors and neurotransmitter systems:

  • Dopaminergic Activity : Similar compounds have been shown to act as dopamine reuptake inhibitors, potentially leading to increased levels of dopamine in the synaptic cleft, which may contribute to stimulant effects.
  • Serotonergic Activity : Some studies indicate that related compounds can also affect serotonin receptors, which may lead to altered mood and perception.

Toxicological Findings

The toxicity profile of this compound has been assessed through various case studies, particularly focusing on instances of misuse. The following table summarizes key findings from reported cases:

Case Study Symptoms Plasma Concentration Outcome
Case 1 (2012)Palpitations, anxiety, hallucinations400 ng/mL (methiopropamine)Discharged after treatment
Case 2 (2014)Chest pain, paranoia, visual hallucinationsNot specified; multiple substances detectedHospitalized but stabilized
Case 3 (2016)Nausea, vomiting, agitation3.7 mg/L (methiopropamine)Fatal; other drugs involved

Clinical Implications

The clinical implications of using compounds like this compound are significant. Reports indicate that users may experience a range of adverse effects including:

  • Cardiovascular Issues : Increased heart rate and blood pressure have been noted in users.
  • Psychological Effects : Anxiety, paranoia, and hallucinations are common among users, particularly at higher doses.

Regulatory Status

Due to its psychoactive properties and associated risks, regulatory bodies have taken steps to control substances like methiopropamine. In the UK, it has been classified under the Misuse of Drugs Act due to concerns over its safety profile and potential for abuse .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Thiophen-3-yl)propan-2-amine in academic research?

Methodological Answer: The synthesis of enantiopure this compound typically involves condensation reactions between thiophene derivatives and amine precursors. A key method reported in pharmacological studies uses enantiopure (S)-1-(thiophen-3-yl)propan-2-amine as a starting material for synthesizing μ-opioid receptor agonists like PZM21. This approach employs aziridine intermediates or alkylation reactions under controlled conditions to preserve stereochemical integrity . For example, Manglik et al. utilized (S)-configured precursors and optimized reaction conditions (e.g., anhydrous solvents, inert atmosphere) to achieve high enantiomeric excess. Purification often involves flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) or recrystallization, yielding compounds with >95% purity (Table 1) .

Table 1: Comparison of Synthetic Methods

Starting MaterialReaction ConditionsYieldPurification MethodReference
(S)-2-methylaziridineDitellane, room temperature50–70%Flash chromatography
Enantiopure thiophene-amineAnhydrous DCM, N₂ atmosphere60–80%Recrystallization (EtOAc)

Q. How is this compound characterized structurally in research settings?

Methodological Answer: Structural characterization relies on spectroscopic techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the thiophene ring protons resonate at δ 6.8–7.2 ppm, while the amine protons appear as broad singlets near δ 1.5–2.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) in positive ion mode is commonly used .
  • Chiral Chromatography: To verify enantiopurity, chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve stereoisomers .

Q. What pharmacological applications are associated with this compound?

Methodological Answer: This compound is a critical intermediate in designing biased μ-opioid receptor agonists (e.g., PZM21), which exhibit antinociceptive effects with reduced respiratory depression. Studies use in vitro receptor-binding assays (e.g., radioligand displacement) and in vivo rodent models to assess efficacy and safety profiles. For example, PZM21 derivatives derived from this compound showed >50% receptor activation at 10 µM concentrations in HEK293 cells .

Advanced Research Questions

Q. What challenges arise in optimizing the enantiomeric purity of this compound during synthesis?

Methodological Answer: Key challenges include:

  • Racemization: Aziridine ring-opening reactions may lead to racemization. Mitigation involves low-temperature conditions (<0°C) and non-polar solvents .
  • Byproduct Formation: Side reactions (e.g., over-alkylation) are minimized using stoichiometric control and catalytic bases like K₂CO₃.
  • Purification: Enantiomer separation requires chiral columns or derivatization with chiral auxiliaries (e.g., Mosher’s acid), increasing cost and complexity .

Q. How can researchers address discrepancies in spectroscopic data when characterizing derivatives?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

  • Tautomerism/Conformational Flexibility: Dynamic NMR or variable-temperature studies resolve overlapping signals.
  • Impurities: LC-MS coupling identifies trace byproducts. For example, oxidation byproducts of the thiophene moiety (e.g., sulfoxides) are detected via ESI-MS .
  • Stereochemical Ambiguity: X-ray crystallography or NOESY experiments confirm spatial arrangements .

Q. What experimental approaches are used to study μ-opioid receptor interactions of derivatives?

Methodological Answer:

  • In Vitro Assays:
    • cAMP Inhibition: Measure Gαi/o coupling via luciferase-based reporters in transfected cells.
    • β-Arrestin Recruitment: BRET/FRET assays quantify biased signaling .
  • In Vivo Models:
    • Tail-Flick Test: Assess antinociception in mice.
    • Whole-Body Plethysmography: Monitor respiratory depression, a critical safety endpoint .

Q. How do metabolic pathways of this compound compare to its structural analogs?

Methodological Answer: Metabolism studies on analogs (e.g., benzofuranyl-propan-2-amine) reveal:

  • Phase I Metabolism: Hepatic CYP450 enzymes oxidize the thiophene ring, forming sulfoxides or carboxylic acids.
  • Phase II Conjugation: Glucuronidation or sulfation enhances excretion.
  • Species Differences: Rodent models often overexpress CYP3A4, necessitating human hepatocyte assays for translational relevance .

Table 2: Metabolic Pathways of Structural Analogs

CompoundMajor MetabolitesKey EnzymesReference
5-APB (Benzofuranyl analog)3-Carboxymethyl-4-hydroxy derivativesCYP2D6, UGT1A1
This compoundThiophene sulfoxidesCYP3A4, FMO3

Properties

IUPAC Name

1-thiophen-3-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEQDZAVAQTCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401344776
Record name 3-Thienoamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149977-81-1
Record name 3-Thienoamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(thiophen-3-yl)propan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.